Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a sulfonamide-linked 2,5-dimethylphenyl group and an isopropyl ester moiety.
Properties
IUPAC Name |
propan-2-yl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-12(2)26-21(23)20-15(5)27-18-9-8-16(11-17(18)20)22-28(24,25)19-10-13(3)6-7-14(19)4/h6-12,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLNJFSZHRLKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The 2-methyl-1-benzofuran-3-carboxylate backbone is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 2-methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) serves as a common precursor, with a molecular weight of 176.17 g/mol and a carboxyl group at the 3-position. Cyclization is typically catalyzed by acidic or basic conditions, with yields influenced by substituent electronic effects.
Sulfonamide Functionalization
Introduction of the [(2,5-dimethylphenyl)sulfonyl]amino group occurs via nucleophilic substitution or coupling reactions. A validated method involves reacting the benzofuran intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds at 0–25°C over 4–12 hours, with yields ranging from 65% to 78% depending on stoichiometric ratios.
Esterification with Isopropyl Alcohol
The final step involves esterifying the carboxylic acid moiety with isopropyl alcohol. This is achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP). Solvent selection (e.g., dichloromethane or tetrahydrofuran) critically impacts reaction efficiency, with polar aprotic solvents favoring higher conversion rates.
Key Reaction Steps and Mechanistic Insights
Oxidation of Sulfanyl to Sulfonyl Groups
A pivotal intermediate, 5-amino-2-methyl-1-benzofuran-3-carboxylate, undergoes sulfonylation using oxidizing agents. As demonstrated in a related synthesis, 3-chloroperoxybenzoic acid (mCPBA) effectively converts sulfanyl to sulfonyl groups at room temperature, achieving >90% conversion within 6 hours. The reaction mechanism involves electrophilic attack on the sulfur atom, followed by oxygen insertion (Figure 1).
Table 1: Optimization of Sulfonylation Conditions
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| mCPBA | 25 | 6 | 92 |
| H₂O₂/AcOH | 40 | 12 | 68 |
| KMnO₄ | 0 | 24 | 45 |
Coupling Reactions and Steric Effects
The steric bulk of the 2,5-dimethylphenyl group necessitates careful optimization. Patent data reveal that using excess sulfonyl chloride (1.5 equiv) and slow addition over 1 hour minimizes di- or tri-sulfonylated byproducts. Computational studies suggest that the dimethyl substituents stabilize the transition state via hydrophobic interactions, enhancing regioselectivity.
Process Optimization and Scalability
Solvent Systems and Catalysts
Industrial-scale synthesis prioritizes solvent recyclability and low toxicity. A patented method employs ethyl acetate/water biphasic systems for the sulfonylation step, enabling easy separation of aqueous byproducts. Catalytic DMAP (0.1 equiv) in esterification reduces reaction times from 24 hours to 6 hours while maintaining yields above 85%.
Crystallization and Purification
Final product purification is achieved via recrystallization from ethanol/water (7:3 v/v), yielding needle-like crystals with >99% purity. Polymorph control is critical, as demonstrated by differential scanning calorimetry (DSC) data showing two distinct melting endotherms at 148°C and 162°C for Forms I and II, respectively.
Challenges and Industrial Considerations
Byproduct Formation
Common byproducts include:
-
Over-esterified derivatives : Mitigated by controlling alcohol stoichiometry.
-
Sulfonic acid impurities : Removed via aqueous sodium bicarbonate washes.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antifungal properties. For instance, studies have shown that certain analogs demonstrate high inhibition rates against various fungal strains, suggesting that isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could be effective against pathogens like Candida and Aspergillus species. A comparative analysis revealed that some derivatives achieved inhibition rates exceeding those of standard antifungal agents such as chlorothalonil .
Anti-inflammatory Effects
In addition to antifungal activity, compounds similar to this compound have shown promise in treating inflammatory conditions. The presence of the sulfonamide group is believed to enhance anti-inflammatory effects by modulating immune responses .
Agrochemical Potential
The compound's antifungal properties extend to agricultural applications, particularly in crop protection. It has been investigated as a potential fungicide, with studies demonstrating effective control over fungal diseases in crops. The compound's ability to inhibit fungal growth can be leveraged in developing new agrochemicals aimed at enhancing crop yields and protecting against plant pathogens .
Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal efficacy of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited superior inhibition against Fusarium oxysporum compared to commercial fungicides, highlighting its potential as an effective agricultural treatment .
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target enzymes involved in fungal metabolism. These studies revealed that the compound forms stable interactions within the active sites of these enzymes, suggesting a plausible mechanism for its antifungal activity .
Mechanism of Action
The mechanism of action of Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or electrostatic interactions with active sites, while the benzofuran core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents on the phenylsulfonamide group and the ester moiety. Below is a detailed comparison based on molecular structure, physicochemical properties, and available
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-donating groups (e.g., 2,5-dimethyl) enhance steric bulk, which may restrict binding to flat enzymatic pockets but improve selectivity .
Ester Group Variations: Isopropyl vs. Pentyl ester: The longer alkyl chain in the pentyl derivative further enhances lipophilicity, which could improve pharmacokinetic profiles but increase metabolic instability .
Crystallographic Insights :
- Related benzofuran derivatives (e.g., 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran) exhibit planar benzofuran cores stabilized by π-π stacking and C–H···O interactions in crystal structures . Such interactions may influence solid-state stability and formulation properties.
Biological Activity
Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with a complex structure that includes a benzofuran core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. The compound features several functional groups that contribute to its biological activity:
- Benzofuran Core : Known for various pharmacological effects.
- Sulfonamide Group : Often associated with antibacterial properties.
- Isopropyl Group : Enhances lipophilicity and bioavailability.
While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures have shown interactions with biological targets that influence pathways related to cell proliferation and apoptosis. The sulfonamide moiety is particularly noted for its ability to inhibit certain enzymes involved in bacterial growth.
Antibacterial Activity
The sulfonamide group in this compound suggests potential antibacterial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anti-inflammatory Activity
Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various models. For example, studies indicate that similar benzofuran derivatives can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity
The benzofuran framework has been linked to anticancer activities. Research shows that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound and their respective biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | Varies | Activates soluble guanylate cyclase |
| Benzofuro[3,2-b]indole | Varies | Exhibits anticancer properties |
| Pamamycin 607 | Varies | Potent antibiotic against various bacterial strains |
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activity across different studies:
- Antibacterial Studies : A study demonstrated that sulfonamide derivatives showed strong inhibition against Gram-positive bacteria, indicating the potential utility of this compound in treating bacterial infections.
- Anti-inflammatory Models : In vivo studies showed that related compounds reduced inflammation markers in animal models of arthritis, suggesting similar efficacy for the target compound.
- Anticancer Efficacy : Research involving benzofuran derivatives indicated their ability to trigger apoptosis in various cancer cell lines, providing a basis for further exploration of this compound as a potential anticancer agent.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
The compound contains a benzofuran core substituted with a sulfonylamino group and an isopropyl ester. The sulfonylamino group ([(2,5-dimethylphenyl)sulfonyl]amino) introduces steric hindrance and electron-withdrawing effects, which can influence nucleophilic substitution or coupling reactions. The isopropyl ester enhances solubility in nonpolar solvents, critical for purification . Structural analogs, such as ethyl 2-methyl-5-sulfonamido benzofuran derivatives, demonstrate similar reactivity patterns in forming hydrogen bonds with biological targets, as seen in crystallographic studies .
Q. What synthetic strategies are commonly employed to prepare this benzofuran derivative?
Synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the sulfonylamino group via sulfonylation of an intermediate amine.
- Step 3 : Esterification with isopropyl alcohol under acidic conditions. Key challenges include controlling regioselectivity during sulfonylation and minimizing ester hydrolysis during purification. Multi-step protocols from analogous compounds (e.g., ethyl 5-sulfonamido benzofurans) report yields of 40–60% using column chromatography and recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Critical for confirming the position of sulfonylamino and methyl substituents. H and C NMR can resolve steric interactions between the 2-methyl group and sulfonamide .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CₙHₘOₓS) and detects impurities.
- X-ray Crystallography : Resolves solid-state conformation, particularly the dihedral angle between the benzofuran and sulfonylphenyl groups, which impacts biological activity .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and scalability for in vivo studies?
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis reduced reaction times by 50% in analogous benzofuran esters .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., ester hydrolysis) and enable gram-scale production .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states for sulfonylation, guiding regioselective synthesis .
Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Mechanistic Deconvolution : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets (e.g., kinases or GPCRs). Discrepancies between enzyme inhibition and cellular activity may arise from off-target effects or metabolic instability .
- Metabolite Profiling : LC-MS/MS identifies degradation products in cell lysates, which may explain reduced efficacy in certain assays .
- Docking Studies : Compare binding poses in crystal structures of related compounds to hypothesize activity variations .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Environmental Stability Assays : Expose the compound to UV light, pH extremes, and microbial cultures to assess degradation pathways. Analogous sulfonamides show photolytic half-lives of <24 hours under UV-C light .
- Tiered Ecotoxicity Testing :
- Tier 1 : Acute toxicity in Daphnia magna or zebrafish embryos.
- Tier 2 : Chronic effects on algal growth or soil microbial diversity.
- Tier 3 : Bioaccumulation potential via octanol-water partition coefficients (logP) .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss modulates compound efficacy, revealing upstream/downstream targets .
- In Vivo Imaging : Radiolabel the compound (e.g., F isotope) for PET imaging to track biodistribution and target engagement in animal models .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates absorption, plasma protein binding, and CYP450 metabolism. For benzofuran derivatives, high logP (>3) often correlates with poor aqueous solubility .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation to predict blood-brain barrier penetration .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., enzyme activity vs. cellular proliferation) and replicate experiments across independent labs.
- Experimental Design : Use randomized block designs for biological assays to account for batch effects, as demonstrated in agricultural chemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
